
CID 78062262
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 78062262 is a chemical compound registered in the PubChem database
Preparation Methods
The preparation of CID 78062262 involves specific synthetic routes and reaction conditions. The detailed synthetic methods and industrial production techniques are crucial for understanding how this compound is manufactured and utilized. Unfortunately, specific preparation methods for this compound were not found in the search results. general synthetic routes for similar compounds often involve multi-step organic synthesis, including reactions such as condensation, cyclization, and functional group transformations.
Chemical Reactions Analysis
CID 78062262 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups.
Scientific Research Applications
CID 78062262 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, this compound may be utilized for investigating biochemical pathways and interactions with biological macromolecules. In medicine, this compound could be explored for its potential therapeutic effects and as a lead compound for drug development. Additionally, in industry, this compound may be used in the production of various materials and chemicals.
Mechanism of Action
The mechanism of action of CID 78062262 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the nature of the target and the pathways involved. Detailed information on the exact mechanism of action for this compound was not found in the search results, but similar compounds often act through well-defined biochemical mechanisms.
Comparison with Similar Compounds
CID 78062262 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous structures or functional groups. The comparison can be based on various parameters, such as chemical reactivity, biological activity, and potential applications. Unfortunately, specific similar compounds and detailed comparisons were not found in the search results. general comparisons can be made by analyzing the structural and functional similarities and differences between this compound and other related compounds.
Conclusion
This compound is a compound of significant interest with potential applications in various scientific fields
Properties
Molecular Formula |
Ga3U |
|---|---|
Molecular Weight |
447.20 g/mol |
InChI |
InChI=1S/3Ga.U |
InChI Key |
WSSUPFOCCATTFT-UHFFFAOYSA-N |
Canonical SMILES |
[Ga].[Ga].[Ga].[U] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


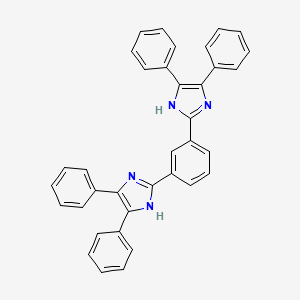
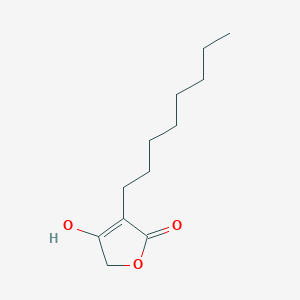


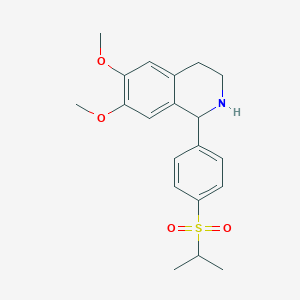

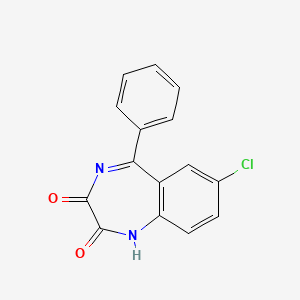
![Trichloro[2-(trimethylsilyl)ethyl]silane](/img/structure/B14713502.png)

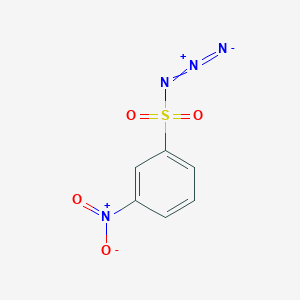

silane](/img/structure/B14713525.png)
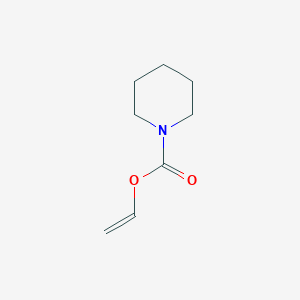
![Bis[(oxiran-2-yl)methyl] phenyl phosphate](/img/structure/B14713527.png)
